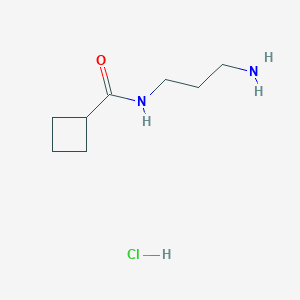
N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound is known for its role in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with 3-aminopropylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying neurotransmission and neuroprotection mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter release and protect neurons from damage. It acts on various receptors and signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
Some compounds similar to N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride include:
- N-(3-aminopropyl)cyclopentanecarboxamide hydrochloride
- N-(3-aminopropyl)cyclohexanecarboxamide hydrochloride
- N-(3-aminopropyl)cycloheptanecarboxamide hydrochloride .
Uniqueness
This compound is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(3-aminopropyl)cyclobutanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-2-6-10-8(11)7-3-1-4-7;/h7H,1-6,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFGDPDEGVIRBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
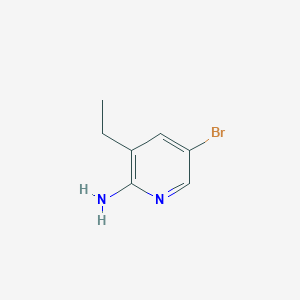
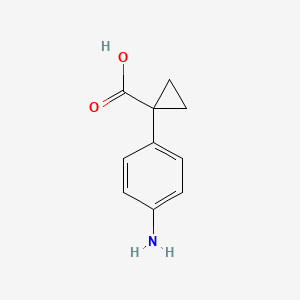
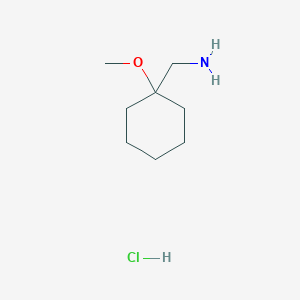
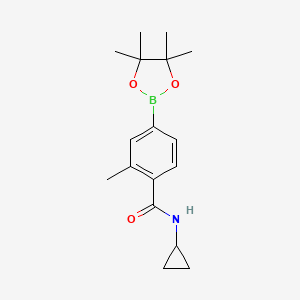

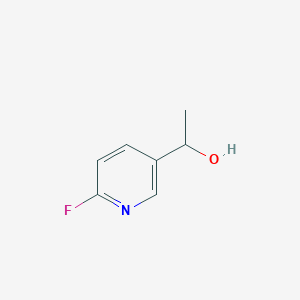
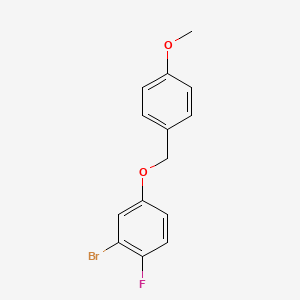
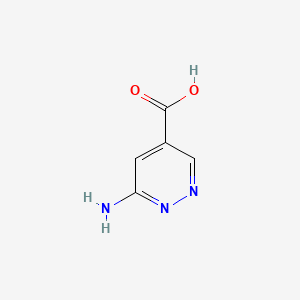
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

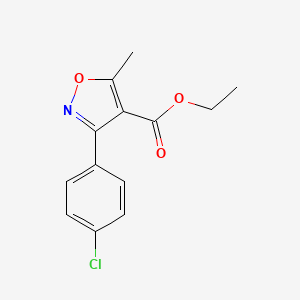
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
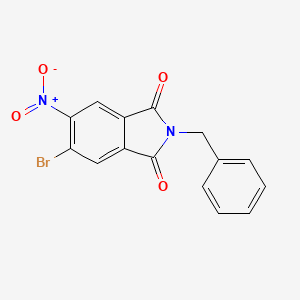
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
